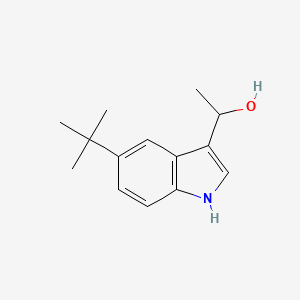
1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol can be achieved through various methods. One common approach involves the reaction of 5-tert-butylindole with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of tertiary butyl esters, including the target compound . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halides or amines.
Aplicaciones Científicas De Investigación
1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, leading to changes in cellular processes. The presence of the indole moiety allows it to interact with biological receptors, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-(tert-Butyl)-1H-indol-3-yl)methanol
- 1-(5-(tert-Butyl)-1H-indol-3-yl)acetic acid
- 1-(5-(tert-Butyl)-1H-indol-3-yl)amine
Uniqueness
1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol is unique due to the presence of both the tert-butyl group and the ethanol moiety.
Propiedades
Fórmula molecular |
C14H19NO |
|---|---|
Peso molecular |
217.31 g/mol |
Nombre IUPAC |
1-(5-tert-butyl-1H-indol-3-yl)ethanol |
InChI |
InChI=1S/C14H19NO/c1-9(16)12-8-15-13-6-5-10(7-11(12)13)14(2,3)4/h5-9,15-16H,1-4H3 |
Clave InChI |
KZCOGPHFWSLQCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CNC2=C1C=C(C=C2)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



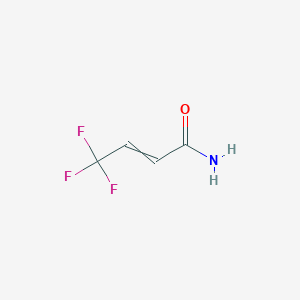

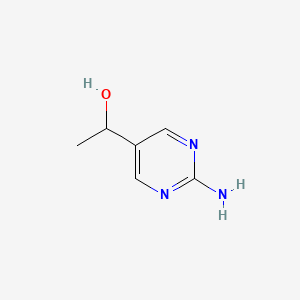
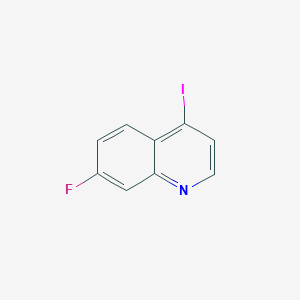
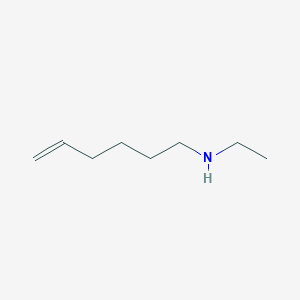
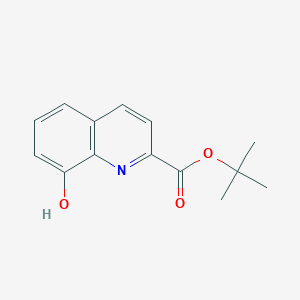

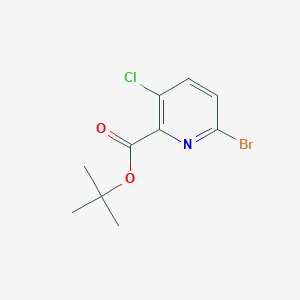
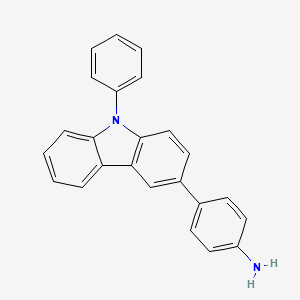

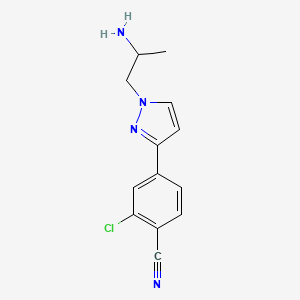
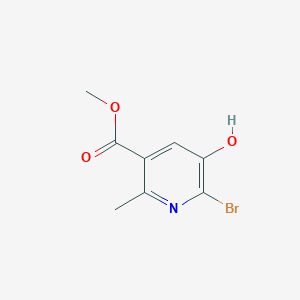
![Methyl 1-(4'-bromo-[1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylate](/img/structure/B13657646.png)
